molecular formula C7H7NO2 B1242496 5-Aminosalicylaldehyde CAS No. 58186-71-3

5-Aminosalicylaldehyde

Cat. No.: B1242496
CAS No.: 58186-71-3
M. Wt: 137.14 g/mol
InChI Key: BHLZAJPXLXRFAO-UHFFFAOYSA-N
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Description

5-Aminosalicylaldehyde is a chemical compound belonging to the class of benzaldehydes. It is structurally characterized by a benzene ring substituted with an amino group at the 5-position and a hydroxyl group at the 2-position, along with an aldehyde group at the 1-position. The molecular formula of this compound is C7H7NO2, and it has a molecular weight of 137.14 g/mol .

Mechanism of Action

Target of Action

5-Aminosalicylaldehyde, also known as 5-Amino-2-hydroxybenzaldehyde, is a member of the class of benzaldehydes . It is related to aminosalicylates, which include sulfasalazine and 5-aminosalicylic acid (5-ASA) . The primary targets of this compound are the cells in the terminal ileum and colon .

Mode of Action

The compound exhibits its effects primarily through a topical effect on the colonic epithelium . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . N-acetyl-5-ASA then binds PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the metabolism of 5-ASA. The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by poor absorption by the intestines and systemic circulation . Most of the compound remains in the terminal ileum and colon or is passed in the stool . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The result of the action of this compound is the modulation of the activity of PPAR-gamma, a nuclear hormone receptor . This leads to changes in the transcription of certain genes, which can have various effects on cellular function .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, particularly the terminal ileum and colon . The compound’s action, efficacy, and stability can be affected by factors such as pH, the presence of other substances, and the activity of gut bacteria .

Biochemical Analysis

Biochemical Properties

5-Aminosalicylaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase, which are involved in the biosynthesis of tetrapyrrole compounds like heme and chlorophyll . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the regulation of metabolic pathways, potentially impacting the synthesis of essential biomolecules . The compound’s effects on cellular function are mediated through its interactions with key enzymes and proteins, which can alter cellular signaling and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a Bronsted base, capable of accepting a hydron from a donor, which facilitates its role in biochemical reactions . Additionally, the compound’s structure allows it to participate in enzyme inhibition or activation, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown a high probability of rapid biodegradation, with a half-life of approximately 0.196 days under standard conditions . This rapid degradation suggests that the compound’s effects on cellular function may be transient, requiring continuous administration for sustained impact.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its impact varies with different dosages. At lower doses, the compound has been observed to enhance metabolic processes without significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of tetrapyrrole compounds. It interacts with enzymes such as glutamyl-tRNA synthetase and glutamate-1-semialdehyde aminotransferase, which are essential for the production of heme and chlorophyll . These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with specific transporters and binding proteins. The compound’s log Kow value of 0.74 indicates moderate hydrophilicity, which influences its solubility and distribution in aqueous environments . This property allows it to be efficiently transported within cells and tissues, affecting its localization and accumulation.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects . This localization is crucial for its role in regulating cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminosalicylaldehyde can be synthesized through various methods. One common method involves the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. This reduction process typically uses hydrazine as a reducing agent under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Aminosalicylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Aminosalicylaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Aminosalicylaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

5-amino-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLZAJPXLXRFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429479
Record name 5-Aminosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58186-71-3
Record name 5-Amino-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58186-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research conducted on 5-Aminosalicylaldehyde derivatives as highlighted in the provided papers?

A1: The provided research papers primarily focus on the synthesis of this compound and its derivatives. [, , ] Specifically, they delve into the preparation of this compound hydrazones. One study focuses on achieving this through the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. [] Another study explores the reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene) to obtain various this compound derivatives. [] These studies provide valuable insights into the chemical synthesis pathways for this compound and its derivatives.

Q2: Can you elaborate on the significance of exploring different synthesis pathways for this compound and its derivatives?

A2: Exploring diverse synthesis routes for this compound and its derivatives is crucial for several reasons. Firstly, it allows researchers to identify the most efficient and cost-effective methods for producing these compounds. [, ] This is particularly important for potential large-scale production. Secondly, different synthesis pathways can lead to variations in the final product, such as different isomers or purity levels, which can influence the compound's properties and applications. [] Therefore, investigating multiple synthesis routes is essential for gaining a comprehensive understanding of the compound's potential.

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